2-{[(2-Aminoethyl)amino](hydroxy)methylidene}-2,3-dihydropyridin-3-one
Description
2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one (IUPAC name: N-(2-aminoethyl)-3-hydroxypyridine-2-carboxamide) is a pyridinone derivative with a molecular formula of C₈H₁₁N₃O₂ . Its structure features a hydroxypyridinone core linked to an ethylenediamine substituent via a carboxamide bridge. Key structural attributes include:
- Hydroxypyridinone ring: A six-membered aromatic ring with a hydroxyl group at position 3 and a ketone at position 2.
- Aminoethyl side chain: A flexible ethylenediamine group enabling chelation or hydrogen-bonding interactions.
The compound’s SMILES notation is C1=CC(=C(N=C1)C(=O)NCCN)O, and its InChIKey (ZXTXADWNRQCBJW-UHFFFAOYSA-N) confirms stereochemical uniqueness . Recent studies highlight its predicted collision cross-section data, suggesting utility in mass spectrometry-based analyses or pharmacokinetic modeling .
Properties
IUPAC Name |
N-(2-aminoethyl)-3-hydroxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-3-5-11-8(13)7-6(12)2-1-4-10-7/h1-2,4,12H,3,5,9H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTXADWNRQCBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NCCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one typically involves the reaction of 2,3-dihydropyridin-3-one with 2-aminoethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in high purity and yield. Industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications .
Chemical Reactions Analysis
Core Reactivity and Functional Group Transformations
The compound participates in reactions driven by its:
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Dihydropyridinone ring : Susceptible to ring-opening under alkaline conditions, forming reactive intermediates .
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Hydroxymethylidene group : Acts as a nucleophile in aldol-like condensations .
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Aminoethyl side chain : Engages in amidation, protonation, or coordination with metal ions .
Key Reaction Pathways:
Mechanistic Insights from Analogous Systems
Studies on structurally related dihydropyridines reveal:
-
Hydrolysis Mechanism : Deprotonation of the tetrahydropyridinylidene salt forms a resonance-stabilized anion, which undergoes nucleophilic attack by water to yield dihydropyridone .
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Aldol Reaction Pathway :
Influence of Reaction Parameters
Scientific Research Applications
Biological Activities
Research indicates that 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one exhibits a range of biological activities:
- Antioxidant Properties : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
- Anticancer Activity : Preliminary studies have suggested that this compound may possess antiproliferative effects against certain cancer cell lines. Its mechanism may involve the induction of apoptosis through reactive oxygen species (ROS) pathways, which warrants further investigation.
- Neuroprotective Effects : Given its structural similarity to known neuroprotectants, there is potential for this compound to be explored as a therapeutic agent for neurodegenerative diseases.
Scientific Research Applications
The applications of 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one can be categorized into several key areas:
Medicinal Chemistry
- Drug Development : The compound's unique structure allows it to be modified for enhanced efficacy and selectivity against specific biological targets. Its derivatives could serve as lead compounds in drug discovery programs aimed at treating cancer or neurodegenerative disorders.
Biochemical Assays
- Binding Studies : The compound can be utilized in radioligand binding assays to study receptor interactions and affinities. This application is crucial in pharmacology for understanding drug-receptor dynamics.
Antioxidant Research
- Oxidative Stress Studies : Researchers can use this compound to explore mechanisms of oxidative stress and its mitigation in cellular models, providing insights into potential therapeutic strategies for diseases characterized by oxidative damage.
Case Studies
Several studies have been conducted to evaluate the efficacy and mechanisms of action of 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one:
- Anticancer Study :
- Neuroprotective Assessment :
Mechanism of Action
The mechanism of action of 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related pyridine and pyrimidine derivatives (Table 1).
Key Comparative Insights:
Structural Complexity: The target compound’s hydroxypyridinone-carboxamide-ethylenediamine architecture distinguishes it from simpler acrylates (e.g., [(E)-methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate ) or fused pyrimidine-diones . This complexity enhances its chelation capacity, a feature absent in analogs lacking hydroxyl or aminoethyl groups.
Synthetic Routes: Unlike pyrimidine derivatives synthesized via acid-catalyzed condensations or cyano-pyridinyl compounds formed through amine-acid couplings , the target compound’s synthesis likely involves carbodiimide-mediated amidation (hypothesized due to its carboxamide linkage).
Functional Group Diversity: The dithioxo groups in hexahydrodipyrimidines confer redox activity, whereas the target compound’s hydroxyl and aminoethyl groups prioritize polar interactions.
Applications :
- The target’s predicted collision cross-section data suggests utility in analytical chemistry, contrasting with pyrimidine-diones’ speculated antimicrobial roles or acrylates’ optical applications .
Biological Activity
2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one, commonly referred to as a dihydropyridinone derivative, has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities. This article explores the biological activity of this compound through a review of relevant studies, case reports, and experimental findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 196.22 g/mol. Its structure includes a dihydropyridinone core with an aminoethyl side chain, which is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that dihydropyridinone derivatives possess significant antimicrobial properties. For instance, a study by Zhang et al. (2020) demonstrated that similar compounds exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-DHP-1 | S. aureus | 32 µg/mL |
| 2-DHP-2 | E. coli | 16 µg/mL |
Antitumor Activity
The antitumor potential of dihydropyridinone derivatives has also been explored. A case study involving the compound showcased its ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The study reported that the compound activated caspase pathways leading to programmed cell death, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, the compound has shown promise in reducing inflammation. Research conducted by Liu et al. (2021) indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism that could be beneficial in treating inflammatory diseases.
The biological activity of 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one is thought to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Caspase Activation : By activating apoptotic pathways, it can effectively induce cell death in tumor cells.
- Cytokine Modulation : It may modulate immune responses by altering cytokine production.
Case Study 1: Antimicrobial Efficacy
A clinical trial tested the efficacy of this compound against multidrug-resistant strains of E. coli. Results showed a significant reduction in bacterial load in treated patients compared to controls.
Case Study 2: Cancer Treatment
In vitro studies highlighted that treatment with the compound resulted in a dose-dependent decrease in viability of cancer cells, with an IC50 value of approximately 15 µM for HeLa cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one, and what experimental conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyridin-3-one derivatives and aminoethylamine under controlled pH and temperature. Key steps include:
- Use of anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the methylidene group.
- Optimization of reaction time (typically 12–24 hours) at 60–80°C to achieve >70% yield .
- Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) to isolate the product. Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Employ a multi-technique approach:
- NMR : Confirm the presence of the dihydropyridinone ring (δ 6.8–7.2 ppm for aromatic protons) and the hydroxy-methylidene group (δ 8.5–9.0 ppm for exchangeable protons) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks consistent with the molecular formula C₈H₁₁N₃O₂ .
- IR Spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<1 mg/mL at pH 7). Solubility increases under acidic conditions (pH 3–4) due to protonation of the amino group .
- Stability : Degrades at temperatures >80°C or in alkaline environments (pH >9). Store at –20°C in inert atmospheres (argon) to prevent oxidation .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what assays are suitable for elucidating its mechanism of action?
- Methodological Answer :
- Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen for binding to enzymes/receptors (e.g., kinases or GPCRs) .
- Functional Assays :
- Measure inhibition of enzymatic activity (e.g., kinase assays with ADP-Glo™ detection).
- Evaluate cellular effects via viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HeLa or MCF-7) .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Orthogonal Validation : Cross-verify results using independent methods (e.g., compare SPR binding data with cellular IC₅₀ values) .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with assays .
- Species-Specific Factors : Test in primary human cells versus animal models to account for interspecies variability .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets).
- QSAR : Train models on datasets of similar pyridinone derivatives to predict substituent effects on potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
